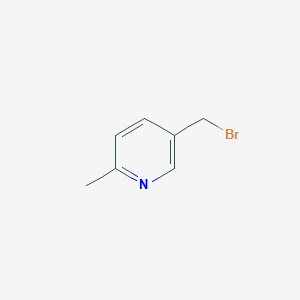
5-(Bromomethyl)-2-methylpyridine
Übersicht
Beschreibung
5-(Bromomethyl)-2-methylpyridine (5-BMMP) is an organic compound belonging to the pyridine family. It is a colorless liquid with a strong pungent odor. 5-BMMP is used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used in scientific research applications due to its ability to act as a catalyst, reducing agent, and scavenger. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Ligands and Complexes
The compound 5-(Bromomethyl)-2-methylpyridine is utilized in the synthesis of various ligands. Charbonnière et al. (2001) described its use in the synthesis of mono-, bis-, and tris-tridentate ligands, particularly suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001). Fernández González et al. (1996) reported its reaction with adenine or thymine to create metal-polypyridyl complexes, useful in building hydrogen-bonded supramolecular assemblies (Fernández González, Bardwell, Jeffery, & Ward, 1996).
Suzuki Cross-Coupling Reactions
Ahmad et al. (2017) utilized 5-Bromo-2-methylpyridin-3-amine, closely related to this compound, in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, which have applications in medicinal chemistry and material science (Ahmad et al., 2017).
Synthesis of Polydendate Ligands
Charbonnière et al. (2002) explored the use of this compound in creating flexible polydendate ligands with various functional groups, extending its utility in synthesizing molecules for potential linking to other compounds (Charbonnière, Weibel, & Ziessel, 2002).
Electrocatalytic Carboxylation
Feng et al. (2010) conducted a study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine, a compound related to this compound, demonstrating its potential in organic synthesis processes (Feng, Huang, Liu, & Wang, 2010).
Wirkmechanismus
Target of Action
Bromomethyl compounds, in general, have been known to interact with various biological targets, including dna and proteins . The bromomethyl group can alkylate DNA bases, leading to DNA crosslinking .
Mode of Action
Bromomethyl compounds have been reported to exhibit crosslinking and intercalative activities with dna . The bromomethyl group can react with DNA, leading to the formation of covalent bonds, which can interfere with DNA replication and transcription .
Biochemical Pathways
The interaction of bromomethyl compounds with dna can potentially affect various biochemical pathways related to dna replication, transcription, and repair
Pharmacokinetics
The compound’s bioavailability would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion rate .
Result of Action
Bromomethyl compounds’ ability to crosslink and intercalate with dna suggests that they could potentially cause dna damage, disrupt normal cellular processes, and lead to cell death .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-2-methylpyridine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemicals or biological molecules, and the specific conditions within the cells and tissues where the compound is present
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMHSZNSSOEFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622906 | |
| Record name | 5-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
792187-67-8 | |
| Record name | 5-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






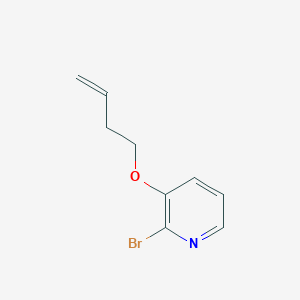
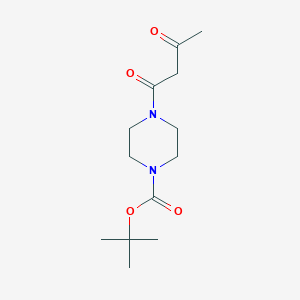
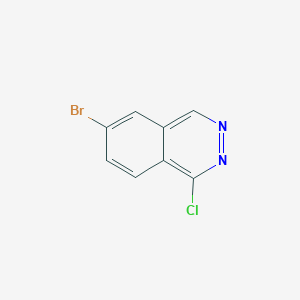

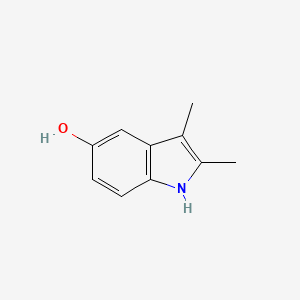
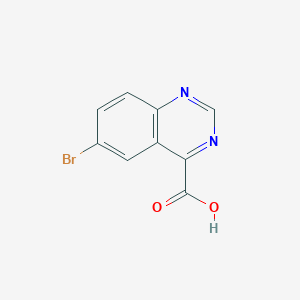


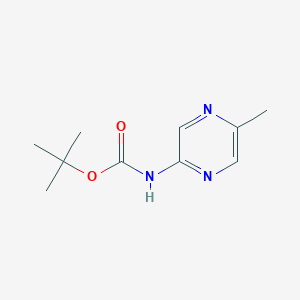
![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)
![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)